molecular formula C22H19N3O2 B11056094 3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine

3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine

Cat. No.: B11056094
M. Wt: 357.4 g/mol
InChI Key: FUBMGWYGTXICIX-UHFFFAOYSA-N
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Description

3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring, which is further substituted with two 4-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine typically involves the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst. For instance, 4-methoxybenzaldehyde can react with ammonium acetate and a suitable amine under reflux conditions to form the imidazole ring.

  • Coupling with Pyridine: : The imidazole derivative is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism by which 3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: Its electronic properties allow it to participate in charge transfer processes, essential for its function in electronic devices.

    Catalysis: As a ligand, it can stabilize metal catalysts and facilitate the formation of reactive intermediates, thereby enhancing the catalytic cycle.

Comparison with Similar Compounds

Similar Compounds

    2-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine: Similar structure but with different substitution pattern on the pyridine ring.

    4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine: Another positional isomer with different properties.

Uniqueness

3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]pyridine

InChI

InChI=1S/C22H19N3O2/c1-26-18-9-5-15(6-10-18)20-21(16-7-11-19(27-2)12-8-16)25-22(24-20)17-4-3-13-23-14-17/h3-14H,1-2H3,(H,24,25)

InChI Key

FUBMGWYGTXICIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CN=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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